molecular formula C14H16ClNO3 B1352508 (2S,3S)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid CAS No. 1391582-00-5

(2S,3S)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid

Cat. No.: B1352508
CAS No.: 1391582-00-5
M. Wt: 281.73 g/mol
InChI Key: UMLQXMOZFGLWBI-WCQYABFASA-N
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Description

(2S,3S)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a 4-chlorophenyl group, an ethyl group, and a carboxylic acid functional group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine or a 1,5-diketone.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorinated benzene derivative.

    Ethylation: The ethyl group can be added through an alkylation reaction using an ethyl halide in the presence of a base.

    Oxidation: The ketone group at the 6-position can be introduced through an oxidation reaction using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce the carboxylic acid group to an aldehyde or alcohol.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce a variety of functional groups, and esterification results in ester derivatives.

Scientific Research Applications

(2S,3S)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with receptors on cell surfaces, modulating signal transduction pathways.

    Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-2-(4-fluorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
  • (2S,3S)-2-(4-bromophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
  • (2S,3S)-2-(4-methylphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid

Uniqueness

(2S,3S)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is unique due to the presence of the 4-chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents. The specific electronic and steric effects of the chlorine atom can alter the compound’s interactions with molecular targets, making it distinct in its applications and effects.

Properties

IUPAC Name

(2S,3S)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c1-2-16-12(17)8-7-11(14(18)19)13(16)9-3-5-10(15)6-4-9/h3-6,11,13H,2,7-8H2,1H3,(H,18,19)/t11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLQXMOZFGLWBI-WCQYABFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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